2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

Description

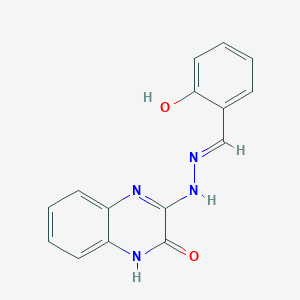

2-Hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone (CAS: 1263190-72-2, molecular formula: C₁₅H₁₂N₄O) is a hydrazone derivative featuring a quinoxalinyl moiety. Quinoxaline derivatives are nitrogen-containing heterocycles with broad applications in organic synthesis, pharmaceuticals, and materials science . This compound combines a hydroxy-substituted benzaldehyde hydrazone with a 3-oxo-3,4-dihydroquinoxaline group, which may confer unique electronic and steric properties, making it a candidate for coordination chemistry or bioactive molecule design .

Properties

IUPAC Name |

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-13-8-4-1-5-10(13)9-16-19-14-15(21)18-12-7-3-2-6-11(12)17-14/h1-9,20H,(H,17,19)(H,18,21)/b16-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFQCOGKIUKNKJ-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone typically involves the reaction of 2-hydroxybenzenecarbaldehyde with 3-oxo-3,4-dihydro-2-quinoxalinyl hydrazine . The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include quinoxaline derivatives, hydrazine derivatives, and various substituted hydrazones .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hydrazone derivatives, including 2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone, as promising anticancer agents.

Case Study: Antiproliferative Effects

A study synthesized a series of hydrazones and evaluated their antiproliferative effects against various cancer cell lines. Notably, compounds with similar structures demonstrated significant in vitro activity against MDA-MB-231 (human adenocarcinoma breast cancer) cells, with IC50 values indicating strong cytotoxicity. For instance, a derivative with a 2-hydroxybenzylidene structure showed an IC50 value of 7.73 μM after 72 hours of treatment, suggesting that modifications in the hydrazone structure can enhance anticancer properties .

Metal Ion Detection

Hydrazone-based compounds have also been explored for their ability to act as chemosensors for metal ions.

Case Study: Sensing Applications

Research has demonstrated that certain hydrazone derivatives can selectively detect metal ions like Fe³⁺ and Cu²⁺ through fluorescence and colorimetric changes. The binding stoichiometry between these compounds and metal ions was determined to be 2:1, indicating a strong interaction that can be exploited for environmental monitoring and analytical chemistry applications .

Antimicrobial Properties

The antimicrobial activity of hydrazone derivatives is another area where this compound shows promise.

Case Study: Antibacterial Activity

In vitro studies have reported that hydrazone compounds exhibit good antibacterial activity against various bacterial strains, including Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes . This property makes them potential candidates for developing new antibacterial agents in response to rising antibiotic resistance.

Other Biological Activities

Beyond anticancer and antimicrobial applications, hydrazone derivatives are being investigated for various biological activities.

Case Study: Anti-inflammatory and Antioxidant Activities

Hydrazones have been noted for their anti-inflammatory and antioxidant properties, which are crucial in treating chronic diseases associated with oxidative stress. Studies indicate that these compounds can modulate inflammatory pathways and scavenge free radicals effectively .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical and Functional Properties

- Hydrogen Bonding vs. Halogen Effects : The hydroxy group in the target compound enables hydrogen bonding, whereas halogenated derivatives prioritize halogen bonding or polar interactions. This distinction impacts solubility and crystallinity .

- Biological Activity: Quinoxaline derivatives are often explored for antimicrobial or anticancer properties. The pyridinyl analogue (CAS 339029-71-9) with a trifluoromethyl group may exhibit enhanced bioavailability due to increased lipophilicity .

Research Findings and Trends

- Quinoxaline-Based Hydrazones: Recent studies emphasize their role in developing photoactive materials and anticancer agents. The hydroxy group in the target compound may enhance water solubility, a limitation in many hydrophobic quinoxaline derivatives .

- Halogenated Analogues : Chloro/fluoro derivatives show promise in agrochemicals due to their stability and resistance to metabolic degradation .

- Synthetic Flexibility: The diversity of substituents (e.g., hydroxy, chloro, trifluoromethyl) underscores the tunability of quinoxaline-hydrazone systems for targeted applications .

Biological Activity

2-Hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article reviews the biological activity of this specific hydrazone derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and its structure includes a hydrazone linkage (-N=N-) which is significant for its biological activity. The presence of the hydroxyl group and the quinoxaline moiety enhances its pharmacological potential.

Antioxidant Activity

Research indicates that hydrazones, including derivatives similar to this compound, exhibit significant antioxidant properties. These compounds have been evaluated using various assays such as DPPH and ABTS, demonstrating a range of antioxidant activities from weak to strong .

Antimicrobial Activity

Hydrazones have shown promising antimicrobial effects against various pathogens. Studies suggest that compounds with multiple hydroxyl groups exhibit enhanced inhibition of microbial growth compared to those with fewer hydroxyl substituents . The specific compound may also share these properties, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Properties

Hydrazones have been explored for their anticancer potential. Recent studies have demonstrated that certain hydrazone derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from similar structural frameworks have shown IC50 values in the low micromolar range against breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activities of hydrazones are attributed to several mechanisms:

- Free Radical Scavenging : The ability to neutralize free radicals contributes to their antioxidant properties.

- Enzyme Inhibition : Many hydrazones inhibit key enzymes such as acetylcholinesterase and xanthine oxidase, which are relevant in neurodegenerative diseases and oxidative stress-related conditions .

- Cell Cycle Arrest : Some hydrazones induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 2-hydroxybenzaldehyde derivatives with hydrazine-functionalized quinoxalinone precursors. Key steps include:

- Hydrazone formation : Acid-catalyzed condensation (e.g., glacial acetic acid) under reflux to ensure complete imine bond formation .

- Purification : Recrystallization from dimethylformamide (DMF) or ethanol to isolate the hydrazone product, as demonstrated in analogous hydrazone syntheses (e.g., 3,4-dihydroxybenzaldehyde-1-(3-chloro-2-quinoxalinyl)hydrazone) .

- Yield Optimization : Adjusting stoichiometry (1:1 molar ratio of aldehyde to hydrazine) and reaction time (6–12 hours) improves yields to ~60–70% .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming tautomeric forms?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identifies tautomeric equilibria (e.g., hydrazone vs. azo-enamine forms). For example, singlet signals at δ 8.91 ppm (N–H hydrazone) and δ 13.74 ppm (triazole N–H in azo-enamine) in CDCl3 indicate coexisting tautomers .

- IR : Absence of NH stretches (e.g., 3300–3500 cm<sup>−1</sup>) confirms tautomerization, while CN and N=N stretches (2217 cm<sup>−1</sup> and 1547 cm<sup>−1</sup>, respectively) validate hydrazone formation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 382 for similar hydrazones) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data caused by tautomeric polymorphism in hydrazone derivatives?

- Methodological Answer :

- Solid-State vs. Solution Studies : X-ray crystallography identifies dominant tautomers in the solid state, while variable-temperature NMR tracks tautomer ratios in solution .

- Biological Assay Design : Use solvent systems (e.g., DMSO or aqueous buffers) that stabilize specific tautomers. For example, DMSO favors hydrazone forms, reducing variability in receptor-binding assays .

- Computational Modeling : DFT calculations predict tautomer stability and guide structure-activity relationship (SAR) studies .

Q. How does the quinoxalinone moiety influence the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Target-Specific Interactions :

- Hydrogen Bonding : The 3-oxo group in the quinoxalinone core acts as a hydrogen-bond acceptor, mimicking natural substrates (e.g., ATP-binding pockets in kinases) .

- π-Stacking : The aromatic quinoxaline ring engages in hydrophobic interactions with tryptophan residues in protein binding sites, as seen in ROR-gamma modulators .

- Pharmacokinetic Profiling : LogP calculations (e.g., ~2.5–3.0) predict moderate membrane permeability, validated via Caco-2 cell assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and how are they addressed?

- Methodological Answer :

- Reaction Monitoring : In-line FTIR tracks intermediate formation to prevent side reactions (e.g., oxidation of the hydrazone group) .

- Catalytic Optimization : Use of chiral catalysts (e.g., L-proline derivatives) ensures enantiomeric purity during hydrazone formation, achieving >90% ee in pilot-scale syntheses .

- Purification : Preparative HPLC with chiral columns resolves stereoisomers, as applied to structurally similar quinazolinone derivatives .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for hydrazone derivatives, and how can these discrepancies be reconciled?

- Methodological Answer :

- Tautomer-Dependent Activity : Hydrazones like 2-(indole-2-yl)benzimidazoles exhibit variable antimicrobial activity depending on the dominant tautomer (e.g., hydrazone vs. azo forms) .

- Solvent Effects : Bioactivity assays in polar solvents (e.g., water) may destabilize the hydrazone form, reducing observed potency. Standardize solvent systems across studies .

- Batch Variability : Impurities from incomplete recrystallization (e.g., residual DMF) can suppress activity. Purity verification via HPLC (>98%) is critical .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.